molecular formula C19H19N3O3 B2746047 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide CAS No. 689264-96-8

4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide

Cat. No. B2746047
CAS RN: 689264-96-8
M. Wt: 337.379
InChI Key: GJLYQFOCFXOTAQ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide, also known as MIEN1, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. MIEN1 is a novel compound that has been shown to have anti-tumor effects in various cancer cell lines.

Scientific Research Applications

Crystal Engineering with Hydrogen and Halogen Bonds

Molecular tapes mediated via O–H⋯N hydrogen bonds and C–I⋯O interactions are found in complexes involving nitrobenzamide structures. Such interactions are critical in the crystal engineering field, where they are exploited for crystal design. These findings highlight the potential use of 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide in the development of new crystalline materials with specific properties (Saha, Nangia, & Jaskólski, 2005).

Reductive Chemistry in Hypoxia-selective Cytotoxins

The reductive chemistry of nitrobenzamide derivatives, such as this compound, plays a crucial role in the selective toxicity of novel bioreductive drugs for hypoxic cells. This selectivity is due to oxygen-inhibited enzymatic reduction of nitro groups to corresponding amines or hydroxylamines, offering a pathway for developing hypoxia-selective antitumor agents (Palmer, van Zijl, Denny, & Wilson, 1995).

Ternary Cocrystals Design

The design of ternary cocrystals utilizing a combination of hydrogen and halogen bonds presents a novel approach to crystal engineering. This method allows for the isolation of specific cocrystals with defined amide-acid and I···O2N interactions, demonstrating the versatility of compounds like this compound in facilitating complex crystal structures (Tothadi & Desiraju, 2013).

Environmental Remediation

The impregnation of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide into hydrous zirconium oxide matrix demonstrates the compound's potential in environmental remediation, specifically for the removal of Ni(II) from aqueous solutions. This innovative approach showcases the application of nitrobenzamide derivatives in water treatment technologies, achieving high removal efficiencies under optimized conditions (Rahman & Nasir, 2019).

Nanomaterials Development

The synthesis and characterization of nanoparticles and nanocrystals of metal complexes involving nitrobenzamide derivatives illustrate the compound's utility in the development of new materials with potential applications in catalysis, electronics, and medicine. These materials offer unique properties such as high surface area and reactivity, making them valuable for various technological advancements (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Mechanism of Action

Target of Action

Similar compounds with an indole structure have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton.

Mode of Action

Related indole derivatives have been shown to inhibit tubulin polymerization . This inhibition disrupts the formation of microtubules, which are crucial for cell division and intracellular transport.

Biochemical Pathways

For instance, it can lead to cell cycle arrest in the G2/M phase, preventing cells from dividing .

Result of Action

Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . These effects are likely due to the disruption of microtubule formation.

properties

IUPAC Name

4-methyl-N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-7-8-16(12-18(13)22(24)25)19(23)20-9-10-21-14(2)11-15-5-3-4-6-17(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLYQFOCFXOTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C(=CC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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